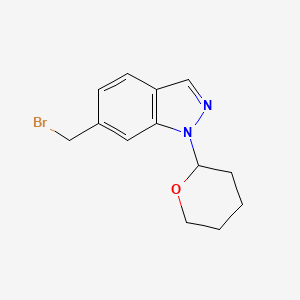

6-(Bromomethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(bromomethyl)-1-(oxan-2-yl)indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O/c14-8-10-4-5-11-9-15-16(12(11)7-10)13-3-1-2-6-17-13/h4-5,7,9,13H,1-3,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWPVWONQUKCAJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=C(C=CC(=C3)CBr)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-(Bromomethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

Abstract

This technical guide provides a comprehensive and scientifically-grounded protocol for the multi-step synthesis of 6-(bromomethyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, a key heterocyclic building block in contemporary drug discovery and medicinal chemistry. The synthesis is presented as a validated three-stage process, commencing with the reduction of 1H-indazole-6-carboxylic acid, followed by the strategic protection of the indazole nitrogen, and culminating in the selective bromination of the primary alcohol. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences sectors, offering not only a step-by-step methodology but also critical insights into the rationale behind procedural choices, reaction mechanisms, and process optimization.

Introduction: The Significance of Functionalized Indazoles

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique aromatic bicyclic system, a bioisostere of indole, allows for diverse molecular interactions, making it a frequent component in the design of kinase inhibitors, anti-cancer agents, and various other therapeutic molecules. The specific target of this guide, this compound, is a highly valuable intermediate. The bromomethyl group at the C-6 position serves as a versatile electrophilic handle for introducing a wide array of functionalities through nucleophilic substitution, while the tetrahydropyranyl (THP) group at the N-1 position provides robust protection of the indazole nitrogen, preventing unwanted side reactions and directing regioselectivity in subsequent synthetic steps.

This guide delineates a reliable and reproducible pathway to this key intermediate, emphasizing experimental integrity and a deep understanding of the underlying chemical principles.

Overall Synthetic Strategy

The synthesis of the target compound is logically approached in three distinct stages, ensuring high purity and yield at each transformation. The pathway is designed to utilize commercially accessible starting materials and standard laboratory reagents.

Sources

physicochemical properties of 6-(Bromomethyl)-1-(THP)-1H-indazole

An In-depth Technical Guide to the Physicochemical Properties of 6-(Bromomethyl)-1-(THP)-1H-indazole

Introduction: A Strategic Intermediate in Medicinal Chemistry

The indazole scaffold is a privileged structure in modern drug discovery, forming the core of numerous therapeutic agents, including kinase inhibitors used in oncology.[1][2][3] The compound 6-(Bromomethyl)-1-(tetrahydropyran-2-yl)-1H-indazole, hereafter referred to as 1 , is a highly functionalized intermediate designed for strategic elaboration in multi-step syntheses. Its utility stems from the orthogonal reactivity of its key features:

-

The Indazole Core: A robust heterocyclic system known for its ability to form key interactions with biological targets.

-

The 6-(Bromomethyl) Group: A reactive benzylic bromide that serves as an electrophilic handle for introducing a wide array of functionalities via nucleophilic substitution.[4] Its reactivity is significantly higher than the corresponding chloride, allowing for milder reaction conditions and faster conversions.[4]

-

The 1-(THP) Group: A tetrahydropyranyl acetal that protects the N1 position of the indazole ring. The THP group is crucial for preventing unwanted side reactions at this nitrogen during synthesis. It is known for its stability under basic, nucleophilic, and reductive conditions, while being readily removable under acidic conditions.[5][6][7][8]

This guide provides a comprehensive overview of the core physicochemical properties of compound 1 , outlines authoritative protocols for its empirical characterization, and discusses the implications of these properties on its handling, stability, and synthetic applications.

Core Physicochemical Profile

While extensive experimental data for this specific intermediate is not widely published, a reliable profile can be assembled from supplier data, computational predictions for structurally related molecules, and fundamental chemical principles.

| Property | Data/Predicted Value | Rationale & Implications |

| Molecular Formula | C₁₃H₁₅BrN₂O | Derived from its chemical structure. |

| Molecular Weight | 295.18 g/mol | Calculated from the molecular formula. Essential for all stoichiometric calculations. |

| CAS Number | 368426-64-6 | Unique identifier for this specific chemical substance.[9] |

| Appearance | Off-white to yellow solid | Typical appearance for many functionalized indazole derivatives.[10] Color may indicate the presence of minor impurities. |

| Predicted pKa | -0.83 ± 0.30 | This predicted value for a related compound suggests the indazole nitrogen is very weakly basic due to electron delocalization within the aromatic system.[11] The N1 position is protected, preventing its participation in acid-base chemistry. |

| Predicted XLogP3-AA | 3.0 | This value for a similar bromo-THP-indazole indicates moderate lipophilicity.[12] This suggests good solubility in common organic solvents like DCM, THF, and ethyl acetate, but limited solubility in aqueous media. |

| Purity | ≥95% | Commonly available purity from commercial suppliers.[9] Purity should always be confirmed empirically via HPLC or NMR before use. |

Molecular Structure and Synthetic Utility

The structure of 1 is optimized for its role as a synthetic intermediate. The THP-protected nitrogen allows for clean, regioselective reactions at the bromomethyl group.

Caption: General Synthetic Workflow Using Intermediate 1.

Framework for Experimental Characterization

As a Senior Application Scientist, I advocate for a self-validating system where the identity, purity, and stability of critical intermediates are rigorously confirmed. The following protocols provide a robust framework for the characterization of compound 1 .

Purity and Identity Confirmation: HPLC-MS

Expertise & Experience: This method is the gold standard for assessing the purity of a synthetic intermediate. A reverse-phase method is ideal for this moderately lipophilic compound. Coupling with a mass spectrometer provides simultaneous confirmation of the molecular weight of the main peak and any impurities.

Protocol:

-

System Preparation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm and 280 nm. MS scan in positive ion mode (ESI+) from m/z 100-500.

-

Sample Preparation: Prepare a 1 mg/mL stock solution in Acetonitrile. Dilute to ~20 µg/mL with 50:50 Water:Acetonitrile for injection.

-

Analysis: The primary peak should correspond to the expected retention time. The mass spectrum for this peak should show a characteristic isotopic pattern for a single bromine atom with a protonated molecular ion [M+H]⁺ at approximately m/z 295.1 and 297.1. Purity is calculated from the area percentage of the main UV peak.

Structural Elucidation: NMR Spectroscopy

Expertise & Experience: Nuclear Magnetic Resonance (NMR) provides unambiguous structural confirmation. The choice of solvent is critical; DMSO-d₆ is an excellent choice for indazole derivatives, ensuring complete dissolution. [13][14] Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). [15]2. Acquisition: Record ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Expected ¹H NMR Signals (Chemical shifts are approximate):

-

δ 8.0-8.2 ppm: Singlet or narrow doublet, 1H (indazole C7-H).

-

δ 7.5-7.8 ppm: Doublet, 1H (indazole C4-H or C5-H).

-

δ 7.2-7.4 ppm: Doublet, 1H (indazole C5-H or C4-H).

-

δ 5.5-5.8 ppm: Doublet of doublets or broad singlet, 1H (anomeric proton of THP).

-

δ 4.8-5.0 ppm: Singlet, 2H (-CH₂Br).

-

δ 3.5-4.0 ppm: Multiplets, 2H (oxymethylene protons of THP).

-

δ 1.5-2.0 ppm: Multiplets, 6H (remaining methylene protons of THP).

-

-

Data Interpretation: Integration of the signals should correspond to the number of protons. The chemical shift and multiplicity of the aromatic protons confirm the 6-substituted indazole pattern. The singlet at ~4.9 ppm is characteristic of the bromomethyl group.

Stability Assessment: Forced Degradation Study

Expertise & Experience: Understanding the stability profile is critical for predicting shelf-life and identifying compatible reaction and purification conditions. A forced degradation study intentionally exposes the compound to harsh conditions to predict its degradation pathways. The THP group's acid lability is the primary expected vulnerability. [6] Protocol:

-

Stock Solution: Prepare a 1 mg/mL stock solution of 1 in acetonitrile.

-

Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in a sealed vial. Include a control (1 mL stock + 1 mL acetonitrile).

-

Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours. [16] * Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours. [16] * Oxidation: 3% H₂O₂. Keep at room temperature for 24 hours. [16] * Thermal (Solution): Control sample. Incubate at 60°C for 24 hours.

-

Thermal (Solid): Place ~5 mg of solid compound in a 60°C oven for 24 hours, then dissolve for analysis. [16]3. Analysis: After incubation, neutralize the acid and base samples. Dilute all samples to an appropriate concentration and analyze by the HPLC-MS method described above.

-

-

Evaluation: Compare the chromatograms of the stressed samples to the control. The primary expected degradation will be under acidic conditions, resulting in a new peak corresponding to 6-(Bromomethyl)-1H-indazole (loss of the 84 Da THP group). The compound is expected to be relatively stable to basic, oxidative, and thermal stress.

Sources

- 1. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 8. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 6-(BROMOMETHYL)-1-(TETRAHYDRO-2H-PYRAN-2-YL)-1H-INDAZOLE | 368426-64-6 | INDOFINE Chemical Company [indofinechemical.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Page loading... [wap.guidechem.com]

- 12. Page loading... [wap.guidechem.com]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

solubility of 6-(Bromomethyl)-1-(THP)-1H-indazole in organic solvents

An In-depth Technical Guide to the Solubility of 6-(Bromomethyl)-1-(THP)-1H-indazole in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

6-(Bromomethyl)-1-(tetrahydropyran-2-yl)-1H-indazole is a functionalized heterocyclic compound with significant potential in synthetic chemistry and drug discovery, serving as a key intermediate for introducing the indazole moiety. The solubility of this compound is a critical, yet largely uncharacterized, physicochemical parameter that dictates its utility in reaction setups, purification schemes, and formulation for screening assays. Due to the scarcity of published quantitative data, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and understand the solubility profile of this compound. We present a theoretical analysis of its expected solubility based on molecular structure, detailed, field-proven protocols for both qualitative and quantitative solubility determination, and the underlying scientific principles governing these properties. This document is designed to be an enabling resource, empowering researchers to generate reliable and reproducible solubility data essential for advancing their scientific objectives.

Introduction and Physicochemical Profile

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The subject of this guide, 6-(Bromomethyl)-1-(THP)-1H-indazole, is a valuable synthetic intermediate. The bromomethyl group provides a reactive handle for nucleophilic substitution, while the tetrahydropyranyl (THP) group serves as a common protecting group for the indazole nitrogen, enhancing its stability and modifying its solubility.

Understanding the solubility of this compound is paramount for its practical application. Poor solubility can lead to challenges in achieving desired reaction concentrations, complicates purification by crystallization or chromatography, and can be a significant hurdle in the development of formulations for biological testing. This guide provides the necessary theoretical grounding and experimental protocols to address these challenges head-on.

Table 1: Physicochemical Properties of 6-(Bromomethyl)-1-(THP)-1H-indazole

| Property | Value | Source |

| CAS Number | 368426-64-6 | [1] |

| Molecular Formula | C₁₃H₁₅BrN₂O | [Calculated] |

| Molecular Weight | 295.18 g/mol | [Calculated] |

| Appearance | Typically a solid | |

| Structure | [Chemicalize] |

Predicted Solubility Based on Molecular Structure

The principle of "like dissolves like" is the cornerstone for predicting solubility.[2][3] The molecular structure of 6-(Bromomethyl)-1-(THP)-1H-indazole contains several distinct regions that influence its interaction with various solvents:

-

Indazole Core: A bicyclic aromatic system that is relatively nonpolar but contains nitrogen atoms capable of hydrogen bonding.

-

Bromomethyl Group: A polarizable and weakly polar functional group.

-

THP Protecting Group: A cyclic ether that adds steric bulk and contains an oxygen atom, which can act as a hydrogen bond acceptor, increasing polarity compared to a simple alkyl group.

Based on this structure, we can make the following predictions:

-

High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), where strong dipole-dipole interactions can occur.

-

Moderate Solubility: Likely in alcohols like methanol and ethanol, which can engage in hydrogen bonding, and in other polar solvents like Tetrahydrofuran (THF) and Acetone.

-

Low to Insoluble: Predicted in nonpolar solvents such as hexane and toluene, where the polar functionalities of the molecule cannot be effectively solvated. Water solubility is also expected to be very low due to the predominantly nonpolar hydrocarbon structure.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for 6-(Bromomethyl)-1-(THP)-1H-indazole is not widely available, data from closely related bromo-indazole derivatives necessitates a cautious approach.[4][5][6][7] The bromomethyl group, in particular, classifies it as a potential alkylating agent, which are often irritants and lachrymators.

Core Safety Directives:

-

Engineering Controls: All handling of solid material and solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][5] An eyewash station and safety shower must be readily accessible.[5][6]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[4][5]

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves prior to use and change them frequently, especially after direct contact.[4][5]

-

Body Protection: A lab coat is required. Wear appropriate protective clothing to prevent skin exposure.[5]

-

-

Handling Practices: Avoid dust formation when handling the solid.[4][6] Wash hands thoroughly after handling.[4]

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Collect waste in a designated, labeled container.[4]

Experimental Determination of Solubility

This section provides a two-stage experimental workflow to first rapidly screen for suitable solvents and then accurately quantify thermodynamic solubility.

Workflow for Solubility Determination

The following diagram outlines the logical flow from initial qualitative screening to the definitive quantitative measurement of solubility.

Caption: Experimental workflow for solubility assessment.

Protocol 1: Qualitative Solubility Assessment

This rapid method provides a preliminary classification of solubility, essential for selecting solvents for reactions or for the quantitative analysis that follows.[8][9][10]

Materials:

-

6-(Bromomethyl)-1-(THP)-1H-indazole

-

Small, clear glass vials (e.g., 1.5 mL) with caps

-

Analytical balance

-

Calibrated micropipettes

-

Vortex mixer

-

Panel of organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetonitrile, THF, Acetone, Dichloromethane, Toluene, Hexane, Water)

Procedure:

-

Preparation: Label a separate vial for each solvent to be tested.

-

Weighing: Accurately weigh approximately 2-5 mg of the compound into each vial.

-

Solvent Addition: Add 100 µL of a single test solvent to the corresponding vial. This creates an initial target concentration of 20-50 mg/mL.

-

Mixing: Cap the vials securely and vortex vigorously for 1-2 minutes at room temperature.

-

Observation: Visually inspect the solution against a dark background. Record the observation using the classifications in Table 2.

Table 2: Qualitative Solubility Classification

| Classification | Observation | Implied Solubility (Approx.) |

| Soluble | The solution is completely clear with no visible solid particles. | > 20-50 mg/mL |

| Partially Soluble | Some solid has dissolved, but undissolved particles remain. | 1-20 mg/mL |

| Insoluble | The solid material appears largely unchanged. | < 1 mg/mL |

Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility, which represents the true equilibrium concentration of a solute in a solvent at a given temperature.[11]

Materials:

-

Equipment from Protocol 1

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge with appropriate tubes or syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) with UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

Volumetric flasks and pipettes for preparing standards

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid 6-(Bromomethyl)-1-(THP)-1H-indazole to a vial containing a known volume (e.g., 1-2 mL) of the chosen solvent. "Excess" means enough solid remains visible after the equilibration period.

-

Equilibration: Seal the vial and place it on a shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient time to reach equilibrium, typically 24 to 48 hours. The extended time ensures the dissolution process has reached a steady state.

-

Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. To obtain a clear, particle-free supernatant for analysis, either:

-

Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes).

-

Withdraw the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).

-

-

Dilution: Immediately after separation, accurately dilute a known volume of the clear supernatant with the same solvent (or mobile phase for chromatography) to a concentration that falls within the linear range of the analytical method. A high dilution factor (e.g., 1:100 or 1:1000) is often necessary.

-

Standard Curve Preparation: Prepare a series of calibration standards of the compound at known concentrations using the same solvent.

-

Analysis: Analyze the diluted sample and the calibration standards by a suitable method like HPLC-UV. The analytical method must be validated for linearity, accuracy, and precision.

-

Calculation: Determine the concentration of the diluted sample from the standard curve. Calculate the original solubility in the saturated solution by multiplying this concentration by the dilution factor.

Table 3: Template for Reporting Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Method |

| DMSO | 25 | [Insert Data] | [Insert Data] | Shake-Flask/HPLC |

| Methanol | 25 | [Insert Data] | [Insert Data] | Shake-Flask/HPLC |

| Acetonitrile | 25 | [Insert Data] | [Insert Data] | Shake-Flask/HPLC |

| THF | 25 | [Insert Data] | [Insert Data] | Shake-Flask/HPLC |

| Toluene | 25 | [Insert Data] | [Insert Data] | Shake-Flask/HPLC |

| Hexane | 25 | [Insert Data] | [Insert Data] | Shake-Flask/HPLC |

Theoretical Framework: Factors Influencing Solubility

The solubility of a solid in a liquid is a complex interplay of energetic factors, governed by the free energy change of the dissolution process. Several key principles influence this outcome.[12]

-

Polarity and Intermolecular Forces: The "like dissolves like" rule is a practical summary of the thermodynamics at play.[3][13] For dissolution to be favorable, the energy released from new solute-solvent interactions must be comparable to the energy required to overcome solute-solute (crystal lattice energy) and solvent-solvent interactions. The polar groups on 6-(Bromomethyl)-1-(THP)-1H-indazole allow for dipole-dipole interactions and hydrogen bonding with polar solvents, promoting its solubility in them.[2]

-

Temperature: For most solids, solubility increases with temperature.[13][14] An increase in temperature provides the thermal energy needed to break the crystal lattice of the solid and overcome intermolecular forces in the solvent.[13] However, this relationship is not always linear and should be determined empirically if solubility at different temperatures is required.[14]

-

Molecular Size and Shape: Larger molecules can be more difficult to solvate, as it requires creating a larger cavity in the solvent structure.[13] The bulky THP group on the target molecule may slightly decrease its solubility compared to a smaller protecting group, but its polar ether linkage counteracts this effect.

References

Sources

- 1. 6-(BROMOMETHYL)-1-(TETRAHYDRO-2H-PYRAN-2-YL)-1H-INDAZOLE | 368426-64-6 | INDOFINE Chemical Company [indofinechemical.com]

- 2. byjus.com [byjus.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fishersci.com [fishersci.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.es [fishersci.es]

- 7. fishersci.com [fishersci.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. chem.ws [chem.ws]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 6-(Bromomethyl)-1-(THP)-1H-indazole

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 6-(Bromomethyl)-1-(THP)-1H-indazole. As a key intermediate in the synthesis of various biologically active compounds, particularly kinase inhibitors, a thorough understanding of its structural characterization is paramount for researchers in medicinal chemistry and drug development. This document elucidates the expected chemical shifts, multiplicities, and coupling constants, grounded in the fundamental principles of NMR spectroscopy and supported by reference data for the constituent indazole, bromomethyl, and tetrahydropyranyl (THP) moieties. Detailed experimental protocols, data summary tables, and illustrative diagrams are provided to serve as a practical resource for spectral assignment and verification.

Introduction: The Significance of 6-(Bromomethyl)-1-(THP)-1H-indazole

Indazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous therapeutic agents.[1] Specifically, the 6-bromo-1H-indazole moiety has garnered significant attention for its role in the development of kinase inhibitors used in oncology.[1] The bromomethyl group at the 6-position serves as a versatile synthetic handle for further molecular elaboration, while the tetrahydropyranyl (THP) group is a common and robust protecting group for the indazole nitrogen, preventing unwanted side reactions during synthesis.[2]

Accurate structural confirmation of 6-(Bromomethyl)-1-(THP)-1H-indazole is a critical checkpoint in any synthetic route. NMR spectroscopy is the most powerful tool for this purpose, providing unambiguous information about the molecular framework and the connectivity of atoms. This guide aims to demystify the ¹H and ¹³C NMR spectra of this compound, enabling scientists to confidently interpret their experimental data.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 6-(Bromomethyl)-1-(THP)-1H-indazole is a composite of signals arising from the indazole core, the bromomethyl substituent, and the THP protecting group. The predicted chemical shifts (in ppm) are influenced by the electronic environment of each proton.

Indazole Core Protons

The aromatic protons of the indazole ring typically resonate in the downfield region of the spectrum (7.0-8.5 ppm).

-

H-3: This proton, located on the pyrazole ring of the indazole, is expected to appear as a singlet at approximately 8.10 ppm.[3] Its chemical shift is influenced by the adjacent nitrogen atoms.

-

H-4, H-5, and H-7: These protons on the benzene portion of the indazole ring will exhibit characteristic splitting patterns due to spin-spin coupling.

-

H-7: Expected to be a doublet around 7.8 ppm.

-

H-5: Likely to appear as a doublet of doublets or a more complex multiplet in the range of 7.2-7.4 ppm.

-

H-4: Expected to be a doublet around 7.5 ppm.[3]

-

Bromomethyl Protons (-CH₂Br)

The methylene protons of the bromomethyl group are deshielded by the adjacent electronegative bromine atom and the aromatic ring.

-

-CH₂Br: This will present as a sharp singlet, typically in the range of 4.5-4.8 ppm. This characteristic chemical shift is a key indicator of the benzylic bromide functionality.[4][5]

Tetrahydropyranyl (THP) Protons

The THP group introduces a set of aliphatic protons that often present as complex multiplets due to their diastereotopic nature and mutual coupling.[2][6]

-

O-CH-O (anomeric proton): This proton, directly attached to two oxygen atoms, is the most downfield of the THP signals, typically appearing as a multiplet around 4.5 ppm.[6]

-

-O-CH₂- and other -CH₂- groups: The remaining ten protons of the THP ring will resonate as a series of overlapping multiplets in the upfield region, generally between 1.4 and 3.8 ppm.[6][7]

The overall workflow for NMR sample preparation and analysis is depicted below.

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each unique carbon atom in the molecule. The chemical shifts are spread over a wider range than in ¹H NMR, often leading to less signal overlap.[8]

Indazole Core Carbons

The carbon atoms of the indazole ring will have distinct chemical shifts.

-

C-3: Expected around 134.8 ppm.[3]

-

C-7a and C-3a (bridgehead carbons): These will appear in the aromatic region, with C-7a typically around 140.0 ppm and C-3a around 123.1 ppm.[3]

-

C-4, C-5, C-6, C-7: The remaining benzene ring carbons will resonate between 109 and 127 ppm.[3] The carbon bearing the bromomethyl group (C-6) will be influenced by the substituent.

Bromomethyl Carbon (-CH₂Br)

The carbon of the bromomethyl group is expected to have a chemical shift in the range of 30-35 ppm, influenced by the attached bromine atom.

Tetrahydropyranyl (THP) Carbons

The five distinct carbon atoms of the THP ring will show signals in the aliphatic region of the spectrum.

-

O-CH-O (anomeric carbon): This carbon is the most deshielded of the THP group, with a characteristic chemical shift of approximately 98 ppm.[6]

-

-O-CH₂- and other -CH₂- carbons: The other four carbons of the THP ring will appear at approximately 62-75 ppm, 31 ppm, 25 ppm, and 19 ppm.[6]

Data Summary Tables

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 6-(Bromomethyl)-1-(THP)-1H-indazole. These values are based on known data for the constituent fragments and serve as a guide for spectral assignment.

Table 1: Predicted ¹H NMR Chemical Shifts

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Indazole H-3 | ~8.10 | s |

| Indazole H-7 | ~7.80 | d |

| Indazole H-4 | ~7.50 | d |

| Indazole H-5 | ~7.30 | dd |

| -CH₂Br | ~4.60 | s |

| THP O-CH-O | ~4.50 | m |

| THP -O-CH₂- | ~3.5-3.8 | m |

| THP -CH₂- | ~1.4-1.9 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Assignment | Predicted Chemical Shift (ppm) |

| Indazole C-7a | ~140.0 |

| Indazole C-3 | ~134.8 |

| Indazole C-3a | ~123.1 |

| Indazole C-4, C-5, C-6, C-7 | ~109-127 |

| THP O-CH-O | ~98.0 |

| THP -O-CH₂- & -CH₂- | ~19-75 |

| -CH₂Br | ~32.0 |

Experimental Protocol: NMR Sample Preparation

Objective: To prepare a high-quality NMR sample of 6-(Bromomethyl)-1-(THP)-1H-indazole for ¹H and ¹³C analysis.

Materials:

-

6-(Bromomethyl)-1-(THP)-1H-indazole (5-10 mg)

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL)

-

Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)

-

5 mm NMR tube

-

Pasteur pipette

-

Vortex mixer

Procedure:

-

Weigh approximately 5-10 mg of 6-(Bromomethyl)-1-(THP)-1H-indazole and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[9]

-

If using an internal standard, add a small drop of TMS.

-

Gently vortex the vial until the sample is completely dissolved.

-

Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Ensure the height of the solution in the NMR tube is sufficient for the spectrometer's detector (typically around 4-5 cm).

-

Cap the NMR tube securely.

-

The sample is now ready for insertion into the NMR spectrometer for data acquisition.

The logical relationship for structural elucidation using NMR is presented in the following diagram.

Caption: Logical flow from raw NMR data to a confirmed molecular structure.

Conclusion

The ¹H and ¹³C NMR spectra of 6-(Bromomethyl)-1-(THP)-1H-indazole provide a rich source of information for its unambiguous structural characterization. By understanding the expected chemical shifts and splitting patterns of the indazole, bromomethyl, and THP moieties, researchers can confidently verify the identity and purity of this important synthetic intermediate. This guide serves as a practical reference to aid in the interpretation of NMR data, thereby supporting the advancement of research and development in medicinal chemistry.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Elguero, J., et al. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

- Kocienski, P. J. (2005). Protective Groups. Georg Thieme Verlag.

-

ResearchGate. (2016). 13C NMR of indazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in... Retrieved from [Link]

-

University of Wisconsin. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Alabugin, I. V., et al. (2018). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. PubMed Central. Retrieved from [Link]

- Breitmaier, E. (2002). Basic 1H- and 13C-NMR Spectroscopy. Wiley-VCH.

-

PubChem. (n.d.). 1H-Indazole. Retrieved from [Link]

-

University of Calgary. (n.d.). NMR Chart. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]

-

Instituto Politécnico de Bragança. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

Journal of the Lepidopterists' Society. (n.d.). Tetrahydrofuran (THF) was distilled from sodium/benzophenone under argon atmosphere. 1H- and 13C-NMR spectra were recorded with. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). NMR Spectra of Products. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

ResearchGate. (n.d.). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]

-

Bangladesh Journals Online. (2025). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]

-

Reddit. (2019). Number of H NMR peaks in tetrahydropyran vs monochlorocyclohexane. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... Retrieved from [Link]

-

American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Benzyl bromide(100-39-0) 1H NMR [m.chemicalbook.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Tetrahydropyran(142-68-7) 1H NMR spectrum [chemicalbook.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. scs.illinois.edu [scs.illinois.edu]

mass spectrometry analysis of 6-(Bromomethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-(Bromomethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a heterocyclic compound of significant interest in pharmaceutical research and drug development. Authored for scientists and researchers, this document moves beyond procedural lists to explain the causality behind methodological choices. We will explore optimal strategies for sample preparation, method development using Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), and structural elucidation through tandem mass spectrometry (MS/MS). The guide includes detailed, step-by-step protocols, expected fragmentation patterns, and data interpretation guidelines, all grounded in established scientific principles to ensure analytical integrity and trustworthiness.

Part 1: Introduction to the Analyte

This compound is a synthetic intermediate frequently utilized in the synthesis of more complex molecules, particularly kinase inhibitors and other targeted therapeutics. Its structure comprises three key moieties: a reactive bromomethyl group, a protecting tetrahydropyran (THP) group, and a core indazole heterocycle. Accurate characterization of this molecule is paramount for ensuring the identity, purity, and stability of subsequent active pharmaceutical ingredients (APIs). Mass spectrometry serves as a primary analytical tool for this purpose, offering unparalleled sensitivity and specificity.[1]

Chemical Structure and Properties:

The first step in any mass spectrometric analysis is a thorough understanding of the analyte's physicochemical properties.

-

Molecular Formula: C₁₃H₁₅BrN₂O

-

Key Structural Features:

-

Indazole Core: A bicyclic aromatic heterocycle that can be readily protonated.

-

Tetrahydropyran (THP) Group: An acid-labile protecting group attached to the indazole nitrogen.[2][3] Its presence and potential lability under certain ion source conditions are critical analytical considerations.

-

Bromomethyl Group: A reactive functional group whose isotopic signature (⁷⁹Br and ⁸¹Br) provides a definitive marker in the mass spectrum.

-

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅BrN₂O | Calculated |

| Average Molecular Weight | 295.18 g/mol | Calculated |

| Monoisotopic Mass (⁷⁹Br) | 294.037 g/mol | Calculated |

| Monoisotopic Mass (⁸¹Br) | 296.035 g/mol | Calculated |

| CAS Number | 368426-64-6 | [4] |

Part 2: Foundational Principles of Mass Spectrometry

The selection of an appropriate ionization technique is critical for successfully analyzing this compound. The goal is to generate gas-phase ions of the intact molecule with high efficiency and minimal unintended fragmentation.

Rationale for Soft Ionization: ESI and APCI

Soft ionization techniques are indispensable for transferring thermally labile or non-volatile molecules like our target analyte into the gas phase for MS analysis.[5]

-

Electrospray Ionization (ESI): ESI is the premier choice for moderately polar molecules that are soluble in common chromatographic solvents.[6] It operates by creating a fine spray of charged droplets from a sample solution, which then evaporate to yield gas-phase ions, typically protonated molecules [M+H]⁺.[5][7] Given the presence of two nitrogen atoms in the indazole ring, this compound is expected to protonate readily, making ESI an ideal starting point.

-

Atmospheric Pressure Chemical Ionization (APCI): APCI serves as a powerful alternative, particularly for less polar or thermally stable compounds that may not ionize efficiently by ESI.[8] In APCI, the sample is first vaporized in a heated nebulizer before being ionized by gas-phase ion-molecule reactions initiated by a corona discharge.[8][9] This technique can be beneficial for halogenated compounds and is less susceptible to matrix effects from non-volatile salts.[10][11]

The Power of High-Resolution Mass Spectrometry (HRMS)

Utilizing a high-resolution mass spectrometer (e.g., Time-of-Flight, TOF, or Orbitrap) is crucial. HRMS provides highly accurate mass measurements, enabling the unambiguous determination of a molecule's elemental composition.[12] This is essential for confirming the identity of the analyte and distinguishing it from potential impurities or degradation products.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

While a full-scan mass spectrum confirms the molecular weight, tandem mass spectrometry (MS/MS) is required to verify the structure. This technique involves isolating the precursor ion (e.g., [M+H]⁺) and subjecting it to fragmentation through Collision-Induced Dissociation (CID).[13] The resulting product ion spectrum provides a structural fingerprint, revealing characteristic losses of functional groups that confirm the connectivity of the molecule.[14]

Part 3: Experimental Workflow and Protocols

A robust and reproducible workflow is the cornerstone of trustworthy analytical data. The following diagram and protocols outline a self-validating system for the analysis of the target compound.

Caption: Comprehensive workflow for the MS analysis of the target compound.

Protocol 1: Sample Preparation for Mass Spectrometry

Rationale: Proper sample preparation is the most critical step to prevent instrument contamination and ensure high-quality data.[15] The goal is to create a dilute, particle-free solution in a volatile solvent system compatible with the ionization source.[16]

Materials:

-

This compound solid sample

-

HPLC-grade or MS-grade Methanol (MeOH), Acetonitrile (ACN), and Water

-

MS-grade Formic Acid (FA)

-

Calibrated pipettes

-

2 mL autosampler vials with septa caps[17]

-

0.22 µm syringe filters (PTFE or other chemically compatible material)

Procedure:

-

Prepare Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the sample and dissolve it in 1 mL of MeOH or ACN. Ensure complete dissolution.

-

Prepare Intermediate Solution (100 µg/mL): Transfer 100 µL of the stock solution into a clean vial and add 900 µL of 50:50 ACN:Water.

-

Prepare Working Solution (1-10 µg/mL):

-

For a 10 µg/mL solution, transfer 100 µL of the intermediate solution into a clean vial and add 900 µL of the analytical solvent (e.g., 50:50 ACN:Water with 0.1% FA).

-

For a 1 µg/mL solution, dilute the 10 µg/mL solution 10-fold.

-

-

Acidify (for Positive ESI): Add formic acid to the final working solution to a final concentration of 0.1% (v/v). This aids in protonation [M+H]⁺ and improves chromatographic peak shape.[18]

-

Filter: Filter the final working solution through a 0.22 µm syringe filter directly into a 2 mL autosampler vial.[17] This removes any particulates that could clog the system.

-

Label and Store: Clearly label the vial and store it appropriately (typically at 4°C in the autosampler) until analysis.

Protocol 2: ESI-MS Method Development (Positive Ion Mode)

Rationale: ESI parameters must be optimized to achieve stable spray and efficient desolvation of the analyte ions. The following are typical starting parameters for a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument.

Procedure:

-

Mode Selection: Set the instrument to operate in positive ion mode.

-

Mass Range: Set the acquisition range to m/z 50-500. This range comfortably covers the precursor ion (~m/z 295) and its expected fragments.

-

Source Parameter Optimization (via direct infusion of ~1 µg/mL solution):

-

Capillary Voltage: 3.0 – 4.0 kV. This creates the potential difference needed to generate the electrospray.

-

Cone/Nozzle Voltage: 20 – 40 V. A lower voltage is used to gently guide ions into the mass analyzer without causing premature fragmentation.

-

Desolvation Gas (N₂): Set to a high flow rate (e.g., 600-800 L/hr). This heated gas aids in evaporating the solvent from the droplets.[7]

-

Desolvation Temperature: 350 – 450 °C. The temperature must be high enough to desolvate ions but not so high as to cause thermal degradation.

-

Source Temperature: 120 – 150 °C.

-

-

Calibration: Ensure the instrument is calibrated according to the manufacturer's protocol to achieve high mass accuracy.

Protocol 3: APCI-MS Method Development (Positive Ion Mode)

Rationale: If ESI provides a weak signal, APCI is a logical next step. APCI parameters focus on efficient vaporization and gas-phase chemical ionization.[8]

Procedure:

-

Mode Selection: Set the instrument to operate in positive ion mode with the APCI source.

-

Mass Range: Set the acquisition range to m/z 50-500.

-

Source Parameter Optimization:

-

Corona Discharge Current: 3 – 5 µA. This is the primary driver of ionization.

-

Vaporizer Temperature: 400 – 500 °C. This parameter is critical and must be optimized to ensure complete vaporization of the analyte without thermal degradation.[9]

-

Desolvation Gas (N₂): Typically lower than ESI (e.g., 300-500 L/hr).

-

Source Temperature: 120 – 150 °C.

-

Protocol 4: MS/MS (CID) Analysis for Structural Confirmation

Rationale: This protocol confirms the molecular structure by analyzing the fragmentation pattern.

Procedure:

-

Precursor Ion Selection: In the MS/MS acquisition method, set the instrument to isolate the most abundant peak of the [M+H]⁺ isotopic cluster (e.g., m/z 294.037). Set an isolation window of ~1-2 Da.

-

Collision Energy Optimization: Apply a range of collision energies (e.g., ramping from 10 to 40 eV) with a collision gas (typically Argon or Nitrogen).

-

Low energy (10-15 eV) will produce the most stable, high-mass fragments.

-

Higher energy (20-40 eV) will induce more extensive fragmentation, revealing the core structure.

-

-

Acquisition: Acquire the product ion spectrum. The fragments observed will provide definitive structural information.

Part 4: Data Interpretation and Expected Results

Full Scan Mass Spectrum

The full scan spectrum provides the initial confirmation of the analyte's presence and molecular weight.

Expected Ions:

-

Protonated Molecule [M+H]⁺: The most critical signal will be the isotopic doublet corresponding to the protonated molecule. Due to the near 1:1 natural abundance of ⁷⁹Br and ⁸¹Br, two peaks of almost equal intensity will be observed, separated by approximately 2 Da.

-

Adduct Ions: Depending on solvent purity and sample matrix, sodium [M+Na]⁺ or potassium [M+K]⁺ adducts may be observed. These also exhibit the characteristic bromine isotopic pattern.

Table of Expected Precursor Ions:

| Ion | Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

| [M+H]⁺ | C₁₃H₁₆BrN₂O⁺ | 295.044 | 297.042 |

| [M+Na]⁺ | C₁₃H₁₅BrN₂NaO⁺ | 317.026 | 319.024 |

| [M+K]⁺ | C₁₃H₁₅BrKN₂O⁺ | 333.000 | 335.998 |

MS/MS Fragmentation Analysis

The MS/MS spectrum of the isolated [M+H]⁺ ion (m/z 295.0) is key to structural confirmation. The fragmentation is predicted to occur at the most labile bonds: the acetal linkage of the THP group and the C-Br bond.

Caption: Predicted major fragmentation pathways for the target compound.

Interpretation of Key Fragmentation Pathways:

-

Loss of Dihydropyran (Major Pathway): The most characteristic fragmentation for a THP-protected compound is the neutral loss of dihydropyran (C₅H₈O, mass = 84.057 Da).[19] This results from the cleavage of the acetal bond, which is highly favored.

-

[M+H]⁺ - C₅H₈O → m/z 211.987 / 213.985: This fragment corresponds to the protonated 6-(bromomethyl)-1H-indazole core. Observing this intense isotopic doublet is strong evidence for the presence of both the indazole-bromomethyl structure and the THP protecting group.

-

-

Formation of the Tetrahydropyranylium Ion: Direct cleavage of the N-C bond linking the THP group to the indazole nitrogen will produce the stable oxonium ion of the THP ring.

-

C₅H₉O⁺ → m/z 85.065: The appearance of a strong signal at m/z 85 is a hallmark of THP-containing compounds.[19]

-

-

Loss of Bromine from Fragment 1: Further fragmentation of the deprotected core (m/z 211/213) can occur via the loss of a bromine radical.

-

m/z 211.987 - Br• → m/z 132.066: This fragment (C₈H₈N₂⁺) represents the 6-methyl-1H-indazolium cation.

-

Table of Expected Major Product Ions (from precursor m/z 295.0):

| Calculated m/z | Proposed Formula | Description |

| 211.987 | C₈H₈⁷⁹BrN₂⁺ | [M+H - C₅H₈O]⁺ - Loss of dihydropyran |

| 132.066 | C₈H₈N₂⁺ | [M+H - C₅H₈O - Br]⁺ - Subsequent loss of Br radical |

| 85.065 | C₅H₉O⁺ | Tetrahydropyranylium ion |

Part 5: Method Validation for Quantitative Analysis

For drug development professionals, moving from qualitative identification to quantitative analysis requires rigorous method validation to ensure the data is reliable for decision-making.[12] As per ICH and FDA guidelines, a quantitative LC-MS/MS method should be validated for several key parameters.[20][21]

-

Specificity: The ability to detect the analyte unambiguously in the presence of other components.[22]

-

Linearity: Demonstrating a proportional response over a range of concentrations.[21][22]

-

Accuracy & Precision: Ensuring the measured values are close to the true value and are reproducible.[22]

-

Limit of Quantitation (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[21]

-

Stability: Assessing the stability of the analyte in the sample matrix under various storage conditions.[22]

Developing a quantitative assay typically involves using a stable isotope-labeled internal standard and operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode on a triple quadrupole instrument for maximum sensitivity and selectivity.

Conclusion

The mass spectrometric analysis of this compound is a multi-faceted process that relies on the logical application of modern analytical techniques. By starting with robust sample preparation and employing high-resolution ESI-MS, the molecular formula can be confidently determined. Subsequent structural confirmation via tandem MS (MS/MS) provides a definitive fingerprint by identifying characteristic neutral losses and fragment ions, specifically the loss of dihydropyran (84 Da) and the formation of the tetrahydropyranylium ion (m/z 85). This guide provides the foundational protocols and interpretive logic required for researchers to develop and execute a trustworthy, self-validating analytical method for this important pharmaceutical intermediate.

References

-

Burke, R., & Williams, M. (2006). Analytical validation of accelerator mass spectrometry for pharmaceutical development. Bioanalysis, 1(8), 1493-1504. [Link]

-

Guan, H., et al. (2007). Negative APCI-LC/MS/MS Method for Determination of Natural Persistent Halogenated Products in Marine Biota. Analytical Chemistry, 79(13), 4877-4884. [Link]

-

Kolic, T. M., et al. (2016). Determination of Halogenated Flame Retardants Using Gas Chromatography with Atmospheric Pressure Chemical Ionization (APCI) and a High-Resolution Quadrupole Time-of-Flight Mass Spectrometer (HRqTOFMS). Analytical Chemistry, 88(23), 11591-11598. [Link]

-

Van Eeckhaut, A., & Lanckmans, K. (2016). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2079), 20150365. [Link]

-

ResearchGate. (n.d.). The mass fragments of indole and indazole synthetic cannabimimetic.... Retrieved from [Link]

-

Isidro-Llobet, A., et al. (2009). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemical Reviews, 109(6), 2455-2504. [Link]

-

ResearchGate. (n.d.). Electrospray Ionization Mass Spectrometric Observation of Oligomers.... Retrieved from [Link]

-

Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]

-

Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved from [Link]

-

Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Retrieved from [Link]

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. 57(3), 883-889. [Link]

-

ResearchGate. (n.d.). Electrospray ionization/mass spectrometry study of organosulfur heterocycles.... Retrieved from [Link]

-

ResearchGate. (n.d.). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved from [Link]

-

de Koster, C. G., & Nørregaard, K. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 53(10), 1015-1035. [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

-

Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. Retrieved from [Link]

-

Science.gov. (n.d.). ionization apci mass: Topics. Retrieved from [Link]

-

National High Magnetic Field Laboratory. (n.d.). Atmospheric Pressure Chemical Ionization (APCI). Retrieved from [Link]

-

ResearchGate. (n.d.). Stereospecific elimination of dihydropyran from protonated tetrahydropyranyl (THP) difunctional derivatives.... Retrieved from [Link]

-

SCIRP. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

-

Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

-

YouTube. (2022). Electrospray Ionization (ESI) Explained. Retrieved from [Link]

-

INDOFINE Chemical Company. (n.d.). This compound. Retrieved from [Link]

-

MilliporeSigma. (n.d.). Sample Preparation for Mass Spectrometry. Retrieved from [Link]

-

YouTube. (2019). THP group for protecting alcohols. Retrieved from [Link]

-

G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. Retrieved from [Link]

-

Wiley-VCH. (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. In Reactive Intermediates: MS Investigations in Solution. [Link]

- Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.

-

University of Wisconsin-Madison. (n.d.). Sample Preparation & Autosampler Vials for ESI-MS. Retrieved from [Link]

-

ResearchGate. (n.d.). Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. Retrieved from [Link]

-

YouTube. (2013). Mass spectroscopy part 7 MALDI and ESI. Retrieved from [Link]

-

SlideShare. (n.d.). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

-

University of Palermo. (n.d.). mass spectrometry of oxazoles. Retrieved from [Link]

-

University of Victoria. (n.d.). Practical approaches to the ESI-MS analysis of catalytic reactions. Retrieved from [Link]

-

J. Chem. Soc. Pak. (2012). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. 34(5), 1269-1272. [Link]

Sources

- 1. pharmafocusamerica.com [pharmafocusamerica.com]

- 2. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. matrixscientific.com [matrixscientific.com]

- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. m.youtube.com [m.youtube.com]

- 8. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]

- 9. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Determination of Halogenated Flame Retardants Using Gas Chromatography with Atmospheric Pressure Chemical Ionization (APCI) and a High-Resolution Quadrupole Time-of-Flight Mass Spectrometer (HRqTOFMS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. royalsocietypublishing.org [royalsocietypublishing.org]

- 13. web.uvic.ca [web.uvic.ca]

- 14. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. organomation.com [organomation.com]

- 16. Sample Preparation & Autosampler Vials for ESI-MS | Stanford University Mass Spectrometry [mass-spec.stanford.edu]

- 17. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 18. info.gbiosciences.com [info.gbiosciences.com]

- 19. researchgate.net [researchgate.net]

- 20. Analytical validation of accelerator mass spectrometry for pharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ijper.org [ijper.org]

- 22. resolian.com [resolian.com]

stability and storage conditions for 6-(Bromomethyl)-1-(THP)-1H-indazole

An In-depth Technical Guide to the Stability and Storage of 6-(Bromomethyl)-1-(THP)-1H-indazole

Abstract

6-(Bromomethyl)-1-(tetrahydropyran-2-yl)-1H-indazole is a pivotal intermediate in synthetic and medicinal chemistry, valued for its bifunctional nature that allows for sequential, site-selective modifications. However, the inherent reactivity of its constituent moieties—the benzylic bromide and the acid-labile tetrahydropyranyl (THP) protecting group—presents significant challenges for its long-term stability and storage. This guide provides a comprehensive analysis of the compound's stability profile, delineates its primary degradation pathways, and establishes field-proven protocols for optimal storage and handling. We further present a detailed experimental workflow for conducting forced degradation studies, enabling researchers to validate batch purity and predict shelf-life under various stress conditions. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for maintaining the integrity and reactivity of this versatile chemical building block.

The Chemical Profile of 6-(Bromomethyl)-1-(THP)-1H-indazole

6-(Bromomethyl)-1-(THP)-1H-indazole combines a reactive electrophilic center (the bromomethyl group) with a protected indazole nitrogen. The tetrahydropyranyl (THP) group is employed to mask the N-H of the indazole, preventing its participation in undesired side reactions while imparting favorable solubility characteristics[1][2]. This strategic protection allows for chemistry to be directed at the C6-bromomethyl position. However, the stability of the entire construct is dictated by its two most sensitive components.

The Dual-Reactivity Challenge

The primary challenge in preserving this molecule lies in the chemical interplay between its two key functional groups:

-

The 6-(Bromomethyl) Group: As a benzylic halide, this group is highly susceptible to nucleophilic substitution. It is also sensitive to environmental factors such as light, air, and moisture, which can initiate degradation[3].

-

The 1-(THP) Protecting Group: The THP ether is an acetal, which is characteristically stable in neutral to strongly basic conditions but is readily cleaved by acid[4][5].

The degradation of the bromomethyl moiety can release hydrobromic acid (HBr), creating an acidic microenvironment that, in turn, can catalyze the cleavage of the THP group. This potential for an autocatalytic degradation cascade necessitates stringent control over storage conditions.

| Property | Value | Reference(s) |

| CAS Number | 368426-64-6 | [6] |

| Molecular Formula | C₁₂H₁₃BrN₂O | [7] |

| Molecular Weight | 281.15 g/mol | [7] |

| Appearance | Typically a solid | [8] |

| Purity | ≥95% (as commonly supplied) | [6] |

Core Stability Profile and Degradation Pathways

Understanding the mechanisms by which 6-(Bromomethyl)-1-(THP)-1H-indazole degrades is fundamental to preventing it. The principal factors are moisture, light, temperature, and atmospheric oxygen.

Key Degradation Pathways

-

Hydrolysis: The bromomethyl group can react with ambient moisture to form the corresponding alcohol (6-(hydroxymethyl)-1-(THP)-1H-indazole) and HBr. This not only consumes the active reagent but also generates acid that triggers secondary degradation.

-

Oxidative Degradation: Exposure to air and light can promote the formation of oxidative impurities, often leading to discoloration (e.g., yellowing or browning)[3][9]. This color change is a common indicator of compromised purity[3].

-

Acid-Catalyzed Deprotection: The THP group is highly labile to acid. HBr generated from hydrolysis, or the presence of any other acidic impurity, can efficiently cleave the THP group, yielding the unprotected 6-(bromomethyl)-1H-indazole[1][4].

Caption: Key degradation pathways for 6-(Bromomethyl)-1-(THP)-1H-indazole.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective strategy for preserving the chemical integrity of the compound.

Optimal Storage Conditions

The causality behind these recommendations is to mitigate the factors identified in Section 2.0. The goal is to create an environment that is cool, dry, dark, and chemically inert.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Reduces the rate of all chemical degradation reactions, including hydrolysis and oxidation. |

| Atmosphere | Under an inert gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, directly inhibiting oxidative degradation and hydrolysis[3]. |

| Light | Store in an amber glass vial or wrap container in foil | Protects the compound from photolytic degradation, which can generate radical species and cause discoloration[9]. |

| Container | Tightly sealed, chemically resistant glass vial | Prevents ingress of moisture and air. A tight seal is critical[9][10]. |

| Location | Cool, dry, well-ventilated area away from acids and oxidizers | Prevents accidental contact with incompatible materials that could accelerate decomposition[10][11]. |

Safe Handling Procedures

Due to the presence of the bromomethyl group, this compound should be regarded as a hazardous substance and a potential lachrymator[12][13].

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure[12].

-

Personal Protective Equipment (PPE): Wear standard PPE, including nitrile gloves, a lab coat, and chemical safety goggles.

-

Dispensing: Use a spatula or powder funnel for solids. Avoid creating dust. If the material is dispensed and the container is not fully used, flush the headspace with an inert gas before re-sealing.

-

Spill & Waste: In case of a spill, clean the area immediately while wearing appropriate PPE. Dispose of the compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations[11].

Experimental Workflow: Forced Degradation Study

A forced degradation study is a self-validating system to confirm the stability of a specific batch of material under stress conditions. This protocol provides a framework for such an analysis, adapted from established methods for related indazole compounds[14].

Caption: Experimental workflow for a forced degradation study.

Detailed Protocol

-

Stock Solution Preparation: Prepare a stock solution of 6-(Bromomethyl)-1-(THP)-1H-indazole at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile[14].

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C[14].

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C[14].

-

Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light[14].

-

Photolytic Degradation: Expose the stock solution in a quartz cuvette to light in a photostability chamber as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to serve as a dark control[14].

-

Thermal Degradation (Solid State): Place a known quantity of the solid compound in an open vial within an oven set to 80°C[14].

-

-

Sampling and Analysis:

-

Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

For acid and base hydrolysis samples, neutralize the aliquot before analysis. For the solid thermal sample, dissolve a weighed amount in the mobile phase.

-

Analyze all samples using a validated, stability-indicating HPLC-UV/MS method. The method must be capable of separating the parent compound from all potential degradation products.

-

Calculate the percentage of the parent compound remaining and identify major degradants by their mass-to-charge ratio and retention time.

-

Troubleshooting Guide

| Observation | Potential Cause(s) | Recommended Action |

| Discoloration (Yellow/Brown Solid) | Exposure to light, air, or moisture leading to oxidative degradation or release of Br₂/HBr[3]. | The compound's purity is likely compromised. It is highly recommended to use a fresh, pure sample for best results. If use is unavoidable, consider purification (e.g., recrystallization) and confirm purity by NMR or HPLC before use. |

| Inconsistent or Low Reaction Yields | Degradation of the starting material due to improper storage; presence of hydrolysis or deprotected impurities[9]. | Confirm the purity of the compound using an analytical method like ¹H NMR or HPLC. Use a fresh, properly stored batch. Ensure all reaction solvents and reagents are anhydrous to prevent hydrolysis during the reaction[9]. |

| Presence of Unprotected 6-(Bromomethyl)-1H-indazole in NMR | Acid-catalyzed cleavage of the THP group, likely from HBr generated during storage or from acidic contaminants. | The material has degraded. Discard and obtain a fresh batch. Re-evaluate storage and handling procedures to eliminate sources of acid and moisture. |

Conclusion

The stability of 6-(Bromomethyl)-1-(THP)-1H-indazole is critically dependent on mitigating hydrolysis, oxidation, and acid-catalyzed deprotection. The dual-functionality that makes this molecule synthetically valuable also defines its vulnerability. By implementing a stringent storage protocol—refrigeration under an inert, dry, and dark atmosphere—and adhering to safe handling practices, researchers can significantly extend the shelf-life and preserve the integrity of this reagent. Routine verification of purity, especially for older batches or those showing visual signs of degradation, via the analytical methods described herein is a crucial component of ensuring reproducible and successful experimental outcomes.

References

-

Discovery Chemicals. (n.d.). 6-(BROMOMETHYL)-1-(TETRAHYDRO-2H-PYRAN-2-YL)-1H-INDAZOLE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

-

Al-Warhi, T., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 166-176. Retrieved from [Link]

-

Wiley-VCH. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]

-

YouTube. (2021, November 26). THP Protecting Group Addition | Organic Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

Sources

- 1. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 5. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 6. This compound | 368426-64-6 | INDOFINE Chemical Company [indofinechemical.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 6-(Bromomethyl)indazole AldrichCPR 152626-91-0 [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. orgsyn.org [orgsyn.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Application of 6-(Bromomethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The indazole scaffold is a cornerstone in contemporary medicinal chemistry, recognized for its prevalence in a multitude of clinically approved therapeutics, particularly in oncology. This technical guide delves into the synthesis, reactivity, and, most importantly, the prospective applications of a highly versatile and reactive intermediate: 6-(Bromomethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole. We will explore its strategic importance as a building block for the synthesis of targeted therapies, with a particular focus on the development of potent and selective kinase inhibitors. This document serves as a comprehensive resource, providing not only the theoretical underpinnings of its utility but also detailed, actionable experimental protocols and an analysis of the structure-activity relationships that drive its potential in drug discovery.

Introduction: The Privileged Indazole Scaffold and the Rationale for C6-Functionalization

The indazole ring system, a bicyclic heteroaromatic structure composed of a fused benzene and pyrazole ring, is considered a "privileged scaffold" in medicinal chemistry. This designation arises from its ability to interact with a wide array of biological targets with high affinity and specificity. A significant number of FDA-approved drugs, such as the anti-cancer agents Pazopanib and Axitinib, feature the indazole core, underscoring its therapeutic relevance.[1][2]

The strategic functionalization of the indazole ring is a key aspect of harnessing its full therapeutic potential. The C6 position, in particular, has emerged as a critical site for modification to modulate the pharmacological properties of indazole-based compounds. Substituents at this position can significantly influence a molecule's potency, selectivity, and pharmacokinetic profile. The introduction of a reactive "handle" like a bromomethyl group at C6 transforms the indazole core into a versatile platform for the synthesis of diverse compound libraries, especially for targeting the ATP-binding sites of protein kinases.

This guide focuses on the N1-tetrahydropyranyl (THP) protected form of 6-(bromomethyl)-1H-indazole. The THP group serves as a robust and readily cleavable protecting group for the indazole nitrogen, preventing unwanted side reactions during subsequent synthetic manipulations.[3][4] Its stability under a wide range of reaction conditions, coupled with its straightforward introduction and removal, makes it an ideal choice for multi-step synthetic sequences.[5][6][7]

Synthetic Strategy: A Validated Pathway to this compound

A reliable and scalable synthesis of the title compound is paramount for its widespread application. The following section outlines a validated, multi-step synthetic workflow, commencing from commercially available starting materials.

Synthesis of (1H-Indazol-6-yl)methanol: The Precursor

The journey begins with the synthesis of the key precursor, (1H-indazol-6-yl)methanol. While several synthetic routes exist, a common and effective method involves the cyclization of an appropriately substituted aniline derivative.

Experimental Protocol: Synthesis of (1H-Indazol-6-yl)methanol

-

Step 1: Diazotization of 4-methyl-3-nitroaniline. In a reaction vessel, dissolve 4-methyl-3-nitroaniline in a suitable acidic medium (e.g., aqueous HCl). Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

-

Step 2: Cyclization to 6-methyl-1H-indazole. Carefully add the diazonium salt solution to a solution of a reducing agent, such as sodium sulfite (Na₂SO₃), while maintaining a controlled temperature. The reaction is typically stirred for several hours to allow for the reductive cyclization to proceed.

-

Step 3: Functional group transformation. The resulting 6-methyl-1H-indazole can then be converted to (1H-indazol-6-yl)methanol. This can be achieved through radical bromination of the methyl group followed by hydrolysis, or through oxidation of the methyl group to a carboxylic acid and subsequent reduction. A more direct route involves the reduction of a 6-formyl or 6-carboalkoxy indazole precursor.

Protection of the Indazole Nitrogen: Introduction of the THP Group

To prevent side reactions at the indazole nitrogen during subsequent steps, it is protected with a tetrahydropyranyl (THP) group.

Experimental Protocol: Synthesis of (1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)methanol

-

Materials: (1H-Indazol-6-yl)methanol, 3,4-dihydro-2H-pyran (DHP), catalytic amount of a mild acid (e.g., pyridinium p-toluenesulfonate - PPTS), and an anhydrous aprotic solvent (e.g., dichloromethane - DCM).

-

Procedure: Dissolve (1H-indazol-6-yl)methanol in anhydrous DCM. Add a slight excess of DHP (typically 1.2 equivalents). Add a catalytic amount of PPTS to the mixture. Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Bromination of the Hydroxymethyl Group: Formation of the Target Compound

The final step involves the conversion of the hydroxymethyl group to the reactive bromomethyl group.

Experimental Protocol: Synthesis of this compound

-

Materials: (1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)methanol, a brominating agent (e.g., phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in combination with triphenylphosphine (PPh₃)), and an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-